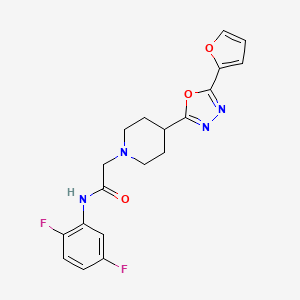

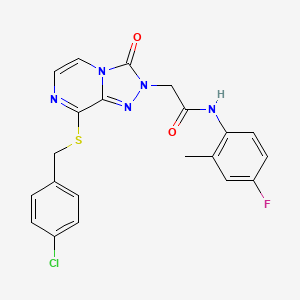

![molecular formula C22H23FN6O2 B3405016 4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide CAS No. 1251687-87-2](/img/structure/B3405016.png)

4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Übersicht

Beschreibung

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is essential for its inhibitory effects on ENT1 and ENT2 . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is crucial .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its structure allows it to interact with cellular pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its efficacy in reducing tumor growth and inducing apoptosis in cancer cells .

Anti-inflammatory Applications

The compound exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and mediators, making it a valuable candidate for treating inflammatory diseases. Its mechanism involves the suppression of pathways like NF-κB and COX-2, which are pivotal in the inflammatory response .

Antiviral Activity

Research has indicated that this compound possesses antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This makes it a promising candidate for developing treatments against viral infections .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s. It can protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Antibacterial Properties

This compound has demonstrated antibacterial activity against a range of bacterial strains. It works by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes. This makes it a potential candidate for developing new antibiotics, especially against resistant bacterial strains .

Antifungal Applications

In addition to its antibacterial properties, the compound also shows efficacy against fungal infections. It can inhibit the growth of various fungal species by targeting fungal cell membranes or interfering with fungal metabolism. This broad-spectrum activity makes it useful in treating fungal infections .

Cardioprotective Effects

Studies have explored the cardioprotective effects of this compound. It can reduce myocardial infarction size and improve cardiac function by modulating oxidative stress and inflammatory responses in cardiac tissues. This suggests its potential use in treating cardiovascular diseases .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which can protect cells from oxidative damage. This activity is beneficial in preventing or treating diseases where oxidative stress plays a key role, such as diabetes, atherosclerosis, and certain cancers .

Wirkmechanismus

- FPMINT interacts with specific molecular targets within the body. While the exact targets may vary, one notable possibility is the inhibition of equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in cellular nucleoside uptake and homeostasis .

Target of Action

Biochemical Pathways

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN6O2/c1-31-16-8-6-15(7-9-16)26-21(30)17-14-25-22(27-20(17)24)29-12-10-28(11-13-29)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H,26,30)(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGKKFXUNDBRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

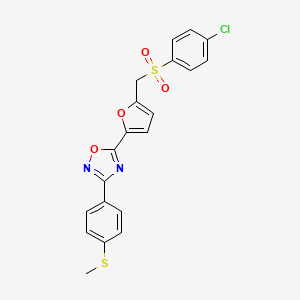

![7-{[acetyl(4-methylphenyl)amino]methyl}-N-(3,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B3404940.png)

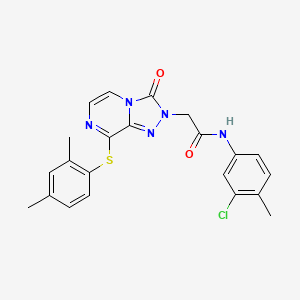

![N-(3-chloro-2-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3404945.png)

![4-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3404984.png)

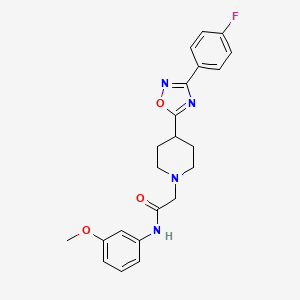

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B3404995.png)

![N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3405003.png)

![methyl 2-[4-({[(4-methanesulfonylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405006.png)

![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3405023.png)

![ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405037.png)

![methyl 2-[4-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405045.png)